

Technical Guide: 2-Ethyl-N-(3-hydroxyphenyl)hexanamide

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Compound of Interest

Compound Name: 2-ethyl-N-(3-hydroxyphenyl)hexanamide

Cat. No.: B310729

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Chemical Identity, Synthesis, and Pharmacological Potential[1][2]

Executive Summary

2-Ethyl-N-(3-hydroxyphenyl)hexanamide (CAS: 403815-01-0) is a lipophilic amide derivative of 3-aminophenol and 2-ethylhexanoic acid.[1] Structurally, it belongs to the class of N-aryl fatty acid amides, sharing pharmacophore similarities with both acetaminophen (analgesic/antipyretic) and capsaicinoids (TRPV1 modulators). Its branched alkyl chain confers enhanced lipophilicity compared to linear analogs, potentially improving membrane permeability and altering receptor binding kinetics. This guide details its physicochemical properties, synthetic pathways, and potential biological applications, serving as a reference for researchers in medicinal chemistry and sensory pharmacology.

Chemical Identity & Physicochemical Profile

This compound is characterized by a meta-substituted phenol ring coupled to a branched octanoic acid isomer.[1] The steric bulk of the 2-ethyl group influences its metabolic stability and receptor interaction profile.[1]

Nomenclature & Identifiers

Identifier Type	Value
IUPAC Name	N-(3-Hydroxyphenyl)-2-ethylhexanamide
Common Name	2-Ethyl-3'-hydroxyhexananilide
CAS Number	403815-01-0
MDL Number	MFCD04151191
Molecular Formula	C ₁₄ H ₂₁ NO ₂
Molecular Weight	235.32 g/mol
SMILES	<chem>CCCCCC(CC)C(=O)Nc1cccc(O)c1</chem>
InChIKey	Not Standardly Indexed (Analogous to N-phenyl-2-ethylhexanamide: ODOHCTRASGIVSU-UHFFFAOYSA-N)

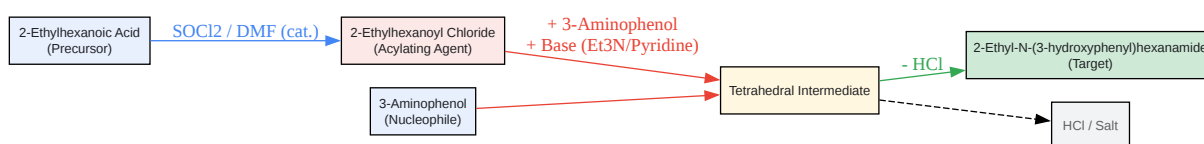
Predicted Physicochemical Properties

Property	Value (Predicted)	Significance
LogP (Octanol/Water)	~3.5 - 3.8	High lipophilicity; likely CNS penetrant or skin-permeable. [1]
Topological Polar Surface Area (TPSA)	49.3 Å ²	Good oral bioavailability (Rule of 5 compliant).
H-Bond Donors	2 (Phenolic -OH, Amide -NH)	Critical for receptor binding (e.g., TRP channels).[1]
H-Bond Acceptors	2 (Amide C=O, Phenolic -OH)	Facilitates interaction with active site residues.[1]
Melting Point	85–95 °C	Solid at room temperature; suitable for formulation.
Solubility	Low in water; High in EtOH, DMSO, lipids	Requires solubilizers (e.g., Cyclodextrins) for aqueous assays.

Synthetic Methodology

The synthesis of **2-ethyl-N-(3-hydroxyphenyl)hexanamide** is achieved via a Schotten-Baumann condensation or direct acylation.[1] The branched nature of 2-ethylhexanoyl chloride requires specific conditions to minimize steric hindrance and hydrolysis.

Reaction Pathway (Graphviz)



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Figure 1: Synthetic pathway via acyl chloride activation.[1] The 2-ethyl group introduces steric bulk, requiring a nucleophilic catalyst.[1]

Detailed Experimental Protocol

Reagents:

- 3-Aminophenol (1.0 eq, 109.13 g/mol)[\[1\]](#)
- 2-Ethylhexanoyl chloride (1.1 eq, 162.66 g/mol)[\[1\]](#)
- Triethylamine (Et₃N) or Pyridine (1.2 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

- Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminophenol (10 mmol, 1.09 g) in anhydrous THF (50 mL).
- Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath. Note: The base neutralizes the HCl byproduct.[\[1\]](#)
- Acylation: Dropwise add 2-ethylhexanoyl chloride (11 mmol, 1.79 g) over 15 minutes. The solution may turn cloudy due to triethylamine hydrochloride precipitation.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate/Hexane).
- Workup:
 - Quench with saturated NaHCO₃ solution (50 mL).
 - Extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 10-40% EtOAc in Hexanes).

Validation:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (s, 1H, NH), 7.20 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 5.40 (s, 1H, OH), 2.10 (m, 1H, CH-CO), 1.6-1.2 (m, 8H, Alkyl), 0.90 (t, 6H, 2xCH₃).^[1]
- Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺ 236.16; found 236.2.

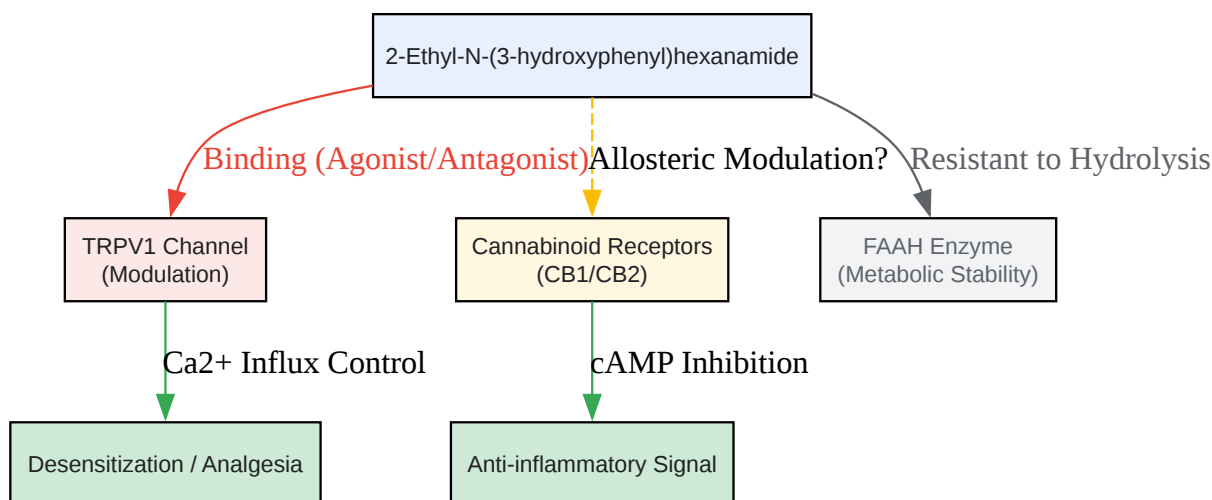
Biological & Pharmacological Potential^[2]^[6]^[10]^[11]

The structural motif of **2-ethyl-N-(3-hydroxyphenyl)hexanamide** suggests activity at TRP channels (Transient Receptor Potential) and Cannabinoid receptors, given its similarity to endocannabinoid-like lipids (e.g., AM404) and sensory agents.^[1]

Structure-Activity Relationship (SAR)

Structural Feature	Potential Biological Effect
Phenolic -OH (meta)	Mimics the A-ring of cannabinoids or the headgroup of capsaicinoids. ^[1] Critical for H-bonding with receptor residues (e.g., Tyr511 in TRPV1). ^[1]
Amide Linker	Stable bioisostere of ester bonds; determines metabolic half-life (hydrolysis by FAAH). ^[1]
Branched Tail (2-ethyl)	Increases steric bulk compared to linear chains (e.g., octanamide). This often reduces pungency (TRPV1 activation) while retaining anti-inflammatory or cooling/soothing properties (TRPM8/TRPA1 modulation).

Hypothetical Signaling Mechanism



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Figure 2: Proposed mechanism of action.[1] The branched chain may confer resistance to Fatty Acid Amide Hydrolase (FAAH), prolonging activity.

Safety & Handling

As a substituted phenol and amide, this compound requires standard laboratory safety precautions.

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- GHS Signal Word: WARNING.[2]
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
- Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol group.[1]

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Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and should be handled by qualified professionals.

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